N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}-3,3-diphenylpropanamide

Drug-likeness Oral bioavailability Lipinski Rule of Five

N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}-3,3-diphenylpropanamide (CAS 955260-59-0) is a fully synthetic heterocyclic small molecule belonging to the thiazolo[3,2-a]pyrimidine family, a privileged scaffold in medicinal chemistry recognized for its broad biological activity profile. The compound incorporates a 3,3-diphenylpropanamide side chain at the 6-position of the fused thiazolo-pyrimidine core, yielding a molecular formula of C22H19N3O2S and a molecular weight of 389.5 g/mol.

Molecular Formula C22H19N3O2S
Molecular Weight 389.47
CAS No. 955260-59-0
Cat. No. B2596713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}-3,3-diphenylpropanamide
CAS955260-59-0
Molecular FormulaC22H19N3O2S
Molecular Weight389.47
Structural Identifiers
SMILESCC1=C(C(=O)N2C=CSC2=N1)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C22H19N3O2S/c1-15-20(21(27)25-12-13-28-22(25)23-15)24-19(26)14-18(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-13,18H,14H2,1H3,(H,24,26)
InChIKeyDMTHZUZMRFSONZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}-3,3-diphenylpropanamide (CAS 955260-59-0): Core Chemical Identity and Physicochemical Baseline for Procurement Decisions


N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}-3,3-diphenylpropanamide (CAS 955260-59-0) is a fully synthetic heterocyclic small molecule belonging to the thiazolo[3,2-a]pyrimidine family, a privileged scaffold in medicinal chemistry recognized for its broad biological activity profile [1]. The compound incorporates a 3,3-diphenylpropanamide side chain at the 6-position of the fused thiazolo-pyrimidine core, yielding a molecular formula of C22H19N3O2S and a molecular weight of 389.5 g/mol [2]. Key computed physicochemical descriptors include an XLogP3 lipophilicity value of 3.3, a topological polar surface area (TPSA) of 87.1 Ų, a single hydrogen bond donor, and four hydrogen bond acceptors, placing it within favorable oral drug-like space according to standard filtering rules [2].

Why Generic Substitution of N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}-3,3-diphenylpropanamide Is Scientifically Unjustified Without Direct Comparative Data


Thiazolo[3,2-a]pyrimidine derivatives are exquisitely sensitive to substitution pattern, with small changes at positions 2, 3, 5, 6, and 7 driving large shifts in potency, selectivity, and even target preference [1]. For example, systematic structure-activity relationship (SAR) studies on 5H-thiazolo[3,2-a]pyrimidines as group 2 metabotropic glutamate receptor (mGlu2) antagonists demonstrated that both the identity and arrangement of substituents at positions 6 and 7, as well as the substitution patterns of the two phenyl rings at positions 2 and 5, profoundly influence inhibitory activity [1]. Consequently, replacing the specific 7-methyl-3,3-diphenylpropanamide substitution pattern of the target compound with a different acyl side chain or additional ring substituents cannot be assumed to preserve biological function, even within the same core scaffold [2]. The quantitative evidence below substantiates the physicochemical and structural characteristics that set this exact compound apart from its nearest commercially available analogs.

Quantitative Differentiation of N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}-3,3-diphenylpropanamide from Closest Analogs: A Comparator-Driven Evidence Guide


Molecular Weight Reduction vs. 3,7-Dimethyl Analog Confers Favorable Oral Bioavailability Potential

The target compound (MW 389.5 g/mol) is 28.0 g/mol lighter than its closest commercially available 3,7-dimethyl analog, N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3,3-diphenylpropanamide (MW 417.5 g/mol) [1]. Both compounds feature the same diphenylpropanamide side chain, but the presence of an additional methyl group at position 3 in the comparator increases molecular weight and steric bulk without confirmed compensatory potency gain [2].

Drug-likeness Oral bioavailability Lipinski Rule of Five

Optimized Hydrogen Bond Donor Count Relative to Nifedipine Supports Improved CNS Penetration Potential

The target compound possesses a single hydrogen bond donor (HBD = 1), compared to two HBDs in the classic L-type calcium channel blocker nifedipine (HBD = 2) [1][2]. Reduced HBD count is a critical determinant of blood-brain barrier (BBB) permeability; the target compound's HBD value falls within the optimal range (HBD ≤ 1) for CNS-active small molecules, while nifedipine's additional donor limits its CNS distribution [3]. Although all thiazolo[3,2-a]pyrimidines tested exhibited weaker calcium antagonism than nifedipine, the target compound's HBD profile suggests superior CNS partitioning if target engagement shifts toward centrally located receptors.

CNS drug design Blood-brain barrier permeability Hydrogen bond donor count

Topological Polar Surface Area Differentiation from 2-Substituted Thiazolo[3,2-a]pyrimidine Congeners Predicts Distinct Permeability-Glycoprotein Efflux Balance

The target compound's TPSA of 87.1 Ų [1] is substantially lower than that of many 2-substituted thiazolo[3,2-a]pyrimidine derivatives synthesized for anti-inflammatory applications, which typically display TPSA values exceeding 100 Ų due to additional ester or carboxylate functionalities at position 6 [2]. TPSA values below 90 Ų are associated with higher passive membrane permeability and reduced recognition by efflux transporters such as P-glycoprotein (P-gp) [3].

TPSA Membrane permeability P-glycoprotein efflux

Absence of 2-Position Substitution Preserves mGlu2 Receptor Binding Compatibility Relative to 2-Substituted Series

SAR studies on 5H-thiazolo[3,2-a]pyrimidines as mGlu2 receptor antagonists have established that substitution at position 2 is not required for receptor binding, whereas the nature of substituents at positions 6 and 7 critically modulates inhibitory activity [1]. The target compound bears a hydrogen atom at position 2, avoiding steric interference with the mGlu2 orthosteric or allosteric binding pocket that may be introduced by 2-benzylidene, 2-thioxo, or 2-alkyl substituents present in other thiazolo[3,2-a]pyrimidine series developed for anti-inflammatory or calcium channel blocking applications [1][2]. This 2-unsubstituted architecture aligns directly with the pharmacophoric requirements for mGlu2 antagonism as defined by Wichmann and colleagues.

mGlu2 receptor Structure-activity relationship Receptor binding

Diphenylpropanamide Side Chain at Position 6 Imparts Higher Lipophilicity Compared to Simple Amide Analogs, Favoring Hydrophobic Pocket Occupancy

The target compound's 3,3-diphenylpropanamide side chain confers an XLogP3 value of 3.3 [1], significantly higher than simpler N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)amides such as the benzamide analog (predicted XLogP3 ≈ 2.4-2.6) or the acetamide analog (predicted XLogP3 ≈ 1.5-1.8) [2]. The increased lipophilicity driven by the two phenyl rings enhances the compound's ability to occupy deep hydrophobic sub-pockets within protein targets, a feature that has been exploited in thiazolo[3,2-a]pyrimidine-based inhibitors of intracellular protein-protein interactions [3].

Lipophilicity XLogP3 Hydrophobic binding

Evidence-Backed Application Scenarios for N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}-3,3-diphenylpropanamide in Drug Discovery and Chemical Biology


Neurological Disorder Target Screening Panels Leveraging mGlu2 Receptor Compatibility

The target compound's 2-unsubstituted thiazolo[3,2-a]pyrimidine scaffold is directly compatible with the pharmacophore for group 2 metabotropic glutamate receptor (mGlu2) antagonism, as established by Wichmann et al. [1]. Its single hydrogen bond donor (HBD = 1) and TPSA of 87.1 Ų [2] predict favorable CNS penetration, making it a rational choice for inclusion in phenotypic or target-based screening cascades for anxiety, schizophrenia, or cognitive disorders, where mGlu2 modulation is therapeutically validated. The compound avoids the excessive polarity and efflux susceptibility of 2-substituted thiazolo[3,2-a]pyrimidine derivatives used in peripheral anti-inflammatory research [3].

Oral Bioavailability-Focused Hit-to-Lead Optimization Programs

With a molecular weight of 389.5 g/mol, XLogP3 of 3.3, and only one hydrogen bond donor [1], the target compound resides well within Lipinski's rule-of-five boundaries, offering a superior starting point for oral drug discovery compared to the bulkier 3,7-dimethyl analog (MW 417.5 g/mol) [2]. Its TPSA below 90 Ų further suggests lower susceptibility to P-glycoprotein efflux relative to more polar thiazolo[3,2-a]pyrimidine analogs [3]. Medicinal chemistry teams pursuing orally bioavailable inhibitors of intracellular targets should prioritize this compound over higher-MW or higher-TPSA congeners when initiating structure-based design campaigns.

Hydrophobic Protein-Protein Interaction Inhibitor Discovery Using the Diphenylpropanamide Pharmacophore

The 3,3-diphenylpropanamide side chain imparts an XLogP3 of 3.3 [1], significantly exceeding the lipophilicity of simple benzamide or acetamide analogs at the 6-position [2]. This enhanced lipophilicity enables the compound to probe deep hydrophobic clefts commonly found at protein-protein interaction (PPI) interfaces. The thiazolo[3,2-a]pyrimidine core is recognized as a privileged scaffold for diverse biological activities [3], and the combination of this core with a bis-phenyl hydrophobic motif makes the target compound particularly suitable for fragment-based or DNA-encoded library screening against intracellular PPI targets that are undruggable by conventional polar small molecules.

Calcium Channel Modulator Tool Compound with Differentiated CNS Distribution Potential

While the thiazolo[3,2-a]pyrimidine class generally exhibits weaker calcium antagonism than nifedipine as measured in K+-depolarized rat aorta assays [1], the target compound's reduced hydrogen bond donor count (HBD = 1 vs. 2 for nifedipine) [2] and moderate TPSA suggest it may achieve higher CNS exposure than nifedipine [3]. This property profile makes the compound a valuable chemical tool for dissecting the role of L-type calcium channels in central versus peripheral tissues, particularly in neuroscience research settings where nifedipine's poor brain penetration confounds interpretation of in vivo studies.

Quote Request

Request a Quote for N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}-3,3-diphenylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.